Evidence 1: D2 Receptor Binding Affinity (Ki) of JNJ-37822681 Relative to Olanzapine and Clozapine
JNJ-37822681 binds to the dopamine D2L receptor with a moderate affinity (Ki = 158 nM), which is quantitatively similar to the atypical antipsychotics olanzapine (Ki = 209 nM) and clozapine (Ki = 1387 nM) [1][2]. This moderate affinity is a critical determinant of its fast dissociation rate and central D2 receptor occupancy profile, distinguishing it from high-affinity, slow-dissociating antagonists like haloperidol [1].
| Evidence Dimension | D2L receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | Olanzapine: 209 nM; Clozapine: 1387 nM |
| Quantified Difference | JNJ-37822681 Ki is 1.3-fold lower (higher affinity) than olanzapine and 8.8-fold lower than clozapine. |
| Conditions | Radioligand binding assay using human dopamine D2L receptor expressed in CHO cells. |
Why This Matters
A moderate binding affinity is correlated with faster receptor dissociation and a lower propensity for inducing extrapyramidal symptoms (EPS), making this a key differentiator for preclinical antipsychotic selection [1].
- [1] Langlois X, Lavreysen H, Atack J, et al. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia. J Pharmacol Exp Ther. 2012;342(1):91-105. View Source
- [2] Sahlholm K, Marcellino D, Nilsson J, et al. Typical and atypical antipsychotics do not differ markedly in their reversibility of antagonism of the dopamine D2 receptor. Int J Neuropsychopharmacol. 2014;17(1):149-55. View Source
